molecular formula C6H16Cl2N2O B14046593 4-(Aminomethyl)piperidin-3-ol;dihydrochloride

4-(Aminomethyl)piperidin-3-ol;dihydrochloride

Cat. No.: B14046593
M. Wt: 203.11 g/mol
InChI Key: SIBYUDCKMJXCLR-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidin-3-ol;dihydrochloride is a chemical compound with the molecular formula C6H14N2O·2HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)piperidin-3-ol;dihydrochloride typically involves the functionalization of piperidine derivatives. One common method includes the hydrogenation of unsaturated intermediates, followed by amination and cyclization reactions . The reaction conditions often require the use of catalysts such as palladium or rhodium complexes to facilitate the hydrogenation process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and ensures consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidin-3-ol;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .

Mechanism of Action

The exact mechanism of action of 4-(Aminomethyl)piperidin-3-ol;dihydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter systems and inhibit specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)piperidin-3-ol;dihydrochloride is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4-(aminomethyl)piperidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c7-3-5-1-2-8-4-6(5)9;;/h5-6,8-9H,1-4,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYUDCKMJXCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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